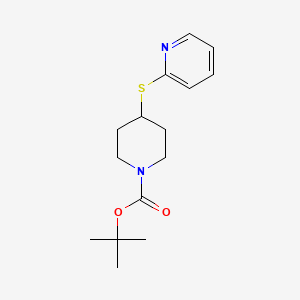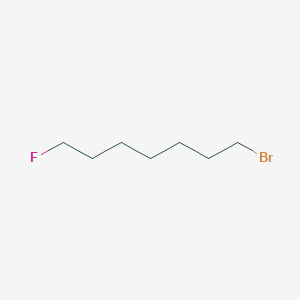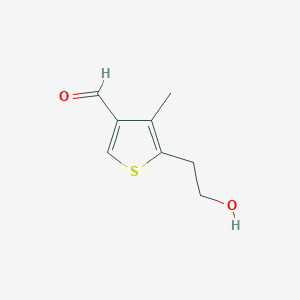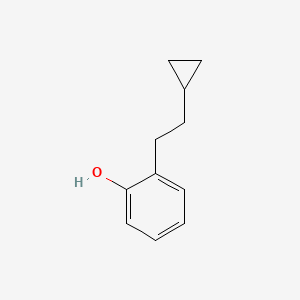
2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid
説明
2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid is an organic compound often abbreviated as CEABSA. It has a molecular formula of C9H12N2O5S and a molecular weight of 260.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound has a density of 1.610 and a pKa of -2.07±0.50 (Predicted) .科学的研究の応用
Peptide Conformation
- Orthanilic Acid in Peptide Folding : Orthanilic acid, a form of 2-aminobenzenesulfonic acid, has been found to induce a folded conformation in peptides. This rigid aromatic β-amino acid, when incorporated into peptide sequences, can strongly impart a reverse-turn conformation to the peptide backbone. This is highlighted by the robust 11-membered-ring hydrogen-bonding it features (Kale et al., 2013).
Polymer Science
- Electrochemical Copolymerization with Aniline : A study investigated the effects of 2-aminobenzenesulfonic acid on the electropreparation and properties of polyaniline. It was found that the inclusion of this compound significantly alters the electrochemical behavior and physical properties of the resulting polymer (Şahin et al., 2002).
Environmental Chemistry
- Mercury Film Electrodes for Metal Analysis : The electrochemical polymerization of 2-aminobenzenesulfonic acid was used to create sulfonated polyaniline coated mercury thin-film electrodes. These electrodes demonstrated potential for use in the anodic stripping voltammetry of metals in water (Fungaro, 2001).
Molecular Chemistry
- Hydrogen Bonding in Triethylammonium 4-Aminobenzenesulfonate : Research on the title compound revealed that the NH2 group of the 4-aminobenzenesulfonate anion forms hydrogen bonds, generating two-dimensional layers. This study contributes to the understanding of molecular interactions in similar compounds (Jian Li et al., 2007).
Analytical Chemistry
- Isomer Recognition via Mass Spectrometry : A method was developed for the simultaneous recognition of three positional isomers of 2-aminobenzenesulfonic acid using trapped ion mobility spectroscopy-time-of-flight mass spectrometry. This innovative approach provides a direct, rapid, and sensitive method for recognizing and quantifying these isomers (Wu et al., 2021).
Textile Industry
- Antimicrobial Properties in Cotton Fabrics : A study explored treating cotton fabrics with a 4-aminobenzenesulfonic acid–chloro–triazine adduct to increase antimicrobial properties. This research is significant for developing new textile materials with enhanced functional properties (Son et al., 2006).
Biotechnology
- Xenobiotic Degradation by Bacteria : Research on Novosphingobium resinovorum SA1, a bacterium capable of utilizing sulfanilic acid (4-aminobenzenesulfonic acid) as its sole carbon, nitrogen, and sulfur source, provided insights into microbial degradation of aromatic compounds, which is crucial for environmental biotechnology applications (Hegedűs et al., 2017).
Materials Science
- Poly(p-benzenesulfonamide) Synthesis : A novel synthetic approach was investigated for the self-polycondensation of active p-aminobenzenesulfonic acid derivatives. This research contributes to the field of polymer chemistry, particularly in the synthesis of new polymeric materials (Saegusa et al., 1987).
Catalysis
- Catalysts in Alcohol Oxidation : Sulfonated Schiff base copper(II) complexes derived from 2-aminobenzenesulfonic acid were synthesized and found to be efficient and selective catalysts for alcohol oxidation. This work is significant in the field of catalytic organic transformations (Hazra et al., 2015).
Electrochemistry
- Simultaneous Determination of Dopamine and Tryptophan : A study used a TiO2-graphene/4-aminobenzenesulfonic acid composite film for the simultaneous electrochemical determination of dopamine and tryptophan. This research highlights the application of this compound in advanced electrochemical sensors (Xu et al., 2012).
作用機序
Target of Action
The primary targets of 2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid are currently unknown. This compound is used in proteomics research
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Given its use in proteomics research , it may interact with proteins or other biomolecules to affect their function or structure.
Pharmacokinetics
Its molecular weight is 260.3 , which is within the range that allows for oral absorption.
Result of Action
The molecular and cellular effects of 2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid’s action are currently unknown. As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
特性
IUPAC Name |
3-(5-amino-2-sulfoanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c10-6-1-2-8(17(14,15)16)7(5-6)11-4-3-9(12)13/h1-2,5,11H,3-4,10H2,(H,12,13)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVKVGAKZMEMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NCCC(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine](/img/structure/B3260696.png)
![2-Bromo-N-[4-(6-methoxy-pyridazin-3-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B3260703.png)

![1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene](/img/structure/B3260711.png)







